molecular formula C10H13ClN2 B052258 Chlordimeform CAS No. 6164-98-3

Chlordimeform

Cat. No. B052258
CAS RN: 6164-98-3
M. Wt: 196.67 g/mol
InChI Key: STUSTWKEFDQFFZ-UHFFFAOYSA-N
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Description

  • Introduction : Chlordimeform, also known as chlorphenamidine or Galecron, is an important pesticide, particularly effective against organophosphate and carbamate resistant pests. It belongs to a novel group of insecticides with a formamidine moiety (Beeman & Matsumura, 1973).

  • Synthesis Analysis : The synthesis process of Chlordimeform has not been detailed in the available literature.

  • Molecular Structure Analysis : The molecular structure of Chlordimeform involves a formamidine group. Its unique structure contributes to its distinct mode of action compared to other pesticides (Aziz & Knowles, 1973).

  • Chemical Reactions and Properties : Chlordimeform interferes with amine-mediated control of nervous and endocrine systems. It inhibits monoamine oxidase, causes a build-up of certain amines in the rat brain, and affects cardiovascular functions (Matsumura & Beeman, 1976).

  • Physical Properties Analysis : Specific information on the physical properties of Chlordimeform, such as melting point, boiling point, and solubility, was not found in the papers reviewed.

  • Chemical Properties Analysis : Chlordimeform acts upon amine regulatory mechanisms and is a potential inhibitor of monoamine oxidase. It also exhibits uncoupling activity against rat liver mitochondria, suggesting a mode of action involving mitochondrial disruption (Abo-Khatwa & Hollingworth, 1973).

Scientific Research Applications

  • Inhibition of Monoamine Oxidase (MAO):

    • Chlordimeform has been identified as a potential inhibitor of rat liver monoamine oxidase (MAO) in vitro. It's suggested that this inhibitory action might be involved in its pesticidal activity. Symptoms observed in rats poisoned by chlordimeform resemble those elicited by sympathomimetic agents, including known MAO inhibitors (Aziz & Knowles, 1973).
  • Action on Amine Regulatory Mechanisms:

    • Chlordimeform acts upon amine regulatory mechanisms. It's a novel group of insecticides possessing a formamidine moiety. Its mode of action has been explored due to its effectiveness against various pests and distinct toxicological profile compared to conventional insecticides (Beeman & Matsumura, 1973).
  • Growth-Promoting Activity:

    • Research indicates that chlordimeform might possess biological activity similar to cytokinins, a class of plant hormones. It has been compared with the naturally occurring cytokinin zeatin in hormone bioassays, suggesting potential growth-promoting activities (Bauer & Cothren, 1990).
  • Biochemical and Physiological Effects:

    • Chlordimeform interferes with amine-mediated control of nervous and endocrine systems in various ways. It appears to cause a build-up of certain amines in the rat brain, antagonizes the action of reserpine (which depletes amine stores in the CNS), and inhibits monoamine oxidase among other effects. It's been studied for its influence on various physiological and biochemical systems in rats, cockroaches, and mites (Matsumura & Beeman, 1976).
  • Neuromuscular Block Mechanism:

    • Chlordimeform has been studied for its mechanism of action on the frog sciatic nerve-sartorius muscle preparation. It primarily causes a depression of the end-plate sensitivity to the neurotransmitter acetylcholine, leading to the block of neuromuscular transmission without affecting the resting membrane potential or the quantal content of transmitter release (Wang, Narahashi & Fukami, 1975).
  • Alpha 2-adrenergic Mode of Action:

    • Studies suggest that chlordimeform alters rat pattern-reversal evoked potentials through actions as a central nervous system alpha 2-adrenergic agonist. It's hypothesized that its effects on visual function might be mediated through this pathway (Boyes & Moser, 1988).
  • Adverse Effects on Reproductive System:

    • Research indicates that chlordimeform can influence endocrine regulation within the reproductive system adversely, potentially interfering with hypothalamic alpha-adrenergic activity. It's been reported to have effects on serum gonadotropins and testosterone levels, among other hormonal changes (Goldman et al., 1990).
  • Detection in Agricultural Products:

    • Recent studies have developed methods for the rapid and sensitive detection of chlordimeform in cucumber and tomato samples using an immunochromatographic assay. This is crucial for ensuring food safety given chlordimeform's use as a pesticide (Lu et al., 2023).

Safety And Hazards

The misuse and overuse of Chlordimeform can result in many problems. For example, excessive residues in honey can affect the health of consumers . Chlordimeform can damage human cardiovascular function , and long-term exposure to Chlordimeform can significantly increase the incidence of bladder cancer .

Future Directions

After the International Agency for Research on Cancer reported sufficient evidence that its major metabolite, 4-chloro-o-toluidine, was a carcinogen, its use has ceased and its registration has been withdrawn in most countries . Therefore, the future use of Chlordimeform is uncertain.

properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide
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InChI

InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3
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InChI Key

STUSTWKEFDQFFZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C
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Molecular Formula

C10H13ClN2
Record name CHLORDIMEFORM
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DSSTOX Substance ID

DTXSID2037508
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Molecular Weight

196.67 g/mol
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Physical Description

Colorless crystals; [HSDB], COLOURLESS CRYSTALS.
Record name Chlordimeform
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Boiling Point

163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C
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Solubility

YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor)
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Density

1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible)
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Impurities

Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride.
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Product Name

Chlordimeform

Color/Form

COLORLESS CRYSTALS

CAS RN

6164-98-3
Record name Chlordimeform
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Melting Point

35 °C, 32 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,200
Citations
F Matsumura, RW Beeman - Environmental Health Perspectives, 1976 - ehp.niehs.nih.gov
… Fourth, chlordimeform is effective against many types of … populations are useless against chlordimeform, indicating that it … apparent that our interest in chlordimeform has grown out of our …
Number of citations: 60 ehp.niehs.nih.gov
CO Knowles, SP Shrivastava - Journal of economic entomology, 1973 - academic.oup.com
… metabolites and lower excretion of chlordimeform- 14 C-equivalents as compared with house flies treated with chlordimeform alone. Chlordimeform was N-demethylated to demethyl-…
Number of citations: 20 academic.oup.com
AE Lund, RM Hollingworth, DL Shankland - Pesticide Biochemistry and …, 1979 - Elsevier
… to study the toxicity of chlordimeform and its effect on the feeding behavior of the tobacco hornworm which has been described as being controlled by chlordimeform in experimental …
Number of citations: 64 www.sciencedirect.com
RW Beeman, F Matsumura - Nature, 1973 - nature.com
… with the in vitro observation that chlordimeform is not an inhibitor of housefly … chlordimeform poisoning are sympathomimetic in nature. To study the biochemical cause of chlordimeform …
Number of citations: 165 www.nature.com
VC Moser, JP McCormick, JP Creason… - … and Applied Toxicology, 1988 - Elsevier
The effects of the formamidine pesticide chlordimeform (CDM), and the carbamate carbaryl (CAR) were compared using a functional observational battery (FOB). The FOB, a series of …
Number of citations: 286 www.sciencedirect.com
SA Aziz, CO Knowles - Nature, 1973 - nature.com
… regard to selectivity, chlordimeform may be the forerunner of … , studying the action of chlordimeform and related compounds … rats poisoned by chlordimeform and …
Number of citations: 179 www.nature.com
PJ Bauer, JT Cothren - Agronomy Journal, 1990 - Wiley Online Library
… Chlordimeform was compared with the naturally occurring … Chlordimeform induced radish cotyledon expansion when … CHLORDIMEFORM is a pesticide used in cotton primarily to …
Number of citations: 14 acsess.onlinelibrary.wiley.com
S Rezgui, A Amrane, F Fourcade, A Assadi… - Applied Catalysis B …, 2018 - Elsevier
The degradation of chlordimeform (CDM) has been investigated by a heterogeneous electro-Fenton process involving magnetite supported chitosan beads (Fe 3 O 4 -Cs) as catalyst. …
Number of citations: 94 www.sciencedirect.com
CM Wang, T Narahashi, J Fukami - Pesticide Biochemistry and Physiology, 1975 - Elsevier
… of chlordimeform on the frog sciatic nerve-sartorius muscle preparation has been studied by means of microelectrodes. Chlordimeform (… is effectively decreased by chlordimeform. The …
Number of citations: 55 www.sciencedirect.com
JD Zelenski, CP Robinson, JT Pento - Pesticide Biochemistry and …, 1978 - Elsevier
… Chlordimeform antagonizes contractions induced by several … increased by chlordimeform, but the norepinephrine-induced … The results of this study indicate that chlordimeform probably …
Number of citations: 13 www.sciencedirect.com

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